3-(2H-1,3-benzodioxol-5-yl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
Description
The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a heterocyclic hybrid featuring a 1,2,4-oxadiazole core linked to a 1,3-benzodioxole moiety and a 5-methyl-1-(3-methylphenyl)-1,2,3-triazole group. This structure combines electron-rich (benzodioxole) and sterically bulky (triazole with 3-methylphenyl) substituents, which may enhance its binding affinity to biological targets.
Synthesis: The compound is synthesized via cyclization reactions involving tetrazole derivatives and acid chlorides under reflux conditions, as described in analogous syntheses of triazole-oxadiazole hybrids . Click chemistry is often employed to construct the triazole ring, with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being a common method .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[5-methyl-1-(3-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-11-4-3-5-14(8-11)24-12(2)17(21-23-24)19-20-18(22-27-19)13-6-7-15-16(9-13)26-10-25-15/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHURSECFCFABKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound’s analogs differ in substituents on the aryl groups, triazole/oxadiazole positions, and additional functional groups. Key comparisons include:
Key Observations :
- Positional Isomerism : The target compound’s 3-methylphenyl group (vs. 4-methylphenyl in P507-1353 ) may alter steric interactions in biological targets.
- Biological Activity : The 4-methoxyphenyl analog shows antifungal activity, suggesting that electron-donating groups enhance interactions with fungal enzymes .
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